2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenylpiperazine moiety and a thiophen-2-ylmethyl group. Its molecular structure integrates multiple pharmacophores: the thiophene ring contributes to π-π stacking interactions, the fluorophenyl group enhances lipophilicity, and the piperazine moiety may influence receptor binding.
Properties
IUPAC Name |
2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-4-3-13-29-16)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,18,28H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNKJCQKEAWIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include thiophene derivatives, piperazine, and fluorobenzene. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Key Comparisons:
2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 886914-81-4) Structural Differences: The 2-fluorophenyl (vs. 4-fluorophenyl) and furan (vs. thiophene) substituents alter electronic and steric properties. Impact: The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to the 2-fluorophenyl isomer due to reduced steric hindrance.
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5 in ) Structural Differences: Replaces the thiazolo-triazole core with a pyrazole-thiazole system.
Heterocyclic Core Variations
Examples from :
Compounds such as 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature a benzoimidazo-triazole core instead of thiazolo-triazole.
- Impact : The benzoimidazo-triazole system increases aromatic surface area, which may enhance stacking interactions but reduce solubility. The thiazolo-triazole core in the target compound balances rigidity and solubility .
Table 1: Structural and Functional Comparison
Biological Activity
2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound is characterized by its unique structural features, including a thiazole ring fused with a triazole ring and a piperazine moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C23H23F2N5OS
- Molecular Weight : Approximately 455.5 g/mol
- Purity : Typically around 95%
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors, such as G-protein coupled receptors (GPCRs), influencing various cellular signaling pathways.
- Enzyme Inhibition : It has been suggested that the compound can inhibit key enzymes involved in metabolic pathways, potentially altering cellular functions.
- DNA/RNA Interaction : The ability to bind to nucleic acids may affect gene expression and protein synthesis, contributing to its pharmacological effects.
Biological Activities
Research indicates that 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibits a range of biological activities:
Antimicrobial Activity
The thiazolo-triazole core structure is associated with antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains and fungi. The presence of the piperazine moiety may enhance these effects .
Antitumor Activity
Compounds within the thiazolo[3,2-b][1,2,4]triazole class have shown potential as antitumor agents. For instance, derivatives have been evaluated for their inhibitory effects on cancer cell lines, revealing promising results in terms of potency and selectivity.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Research on similar derivatives indicates they may inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)-piperazine | Piperazine ring with fluorinated phenyl group | Antidepressant effects |
| Thiazolo[3,2-b][1,2,4]triazole derivatives | Core thiazole-triazole structure | Antimicrobial and anticancer |
| 5-(Substituted phenyl)-1H-pyrazole | Pyrazole ring with various substitutions | Anti-inflammatory properties |
The unique combination of functional groups in 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol distinguishes it from other compounds in its class and may enhance its pharmacological profile compared to other derivatives lacking such features.
Case Studies and Research Findings
Recent studies have explored the biological activity of structurally similar compounds:
- Anticancer Evaluation : A study reported that certain thiazolo-triazole derivatives exhibited significant anticancer activity against human colon cancer cell lines (HCT 116), with some compounds showing IC50 values as low as 4.363 μM compared to doxorubicin .
- Enzyme Inhibition Studies : Compounds derived from similar structures were evaluated for their inhibitory effects on key enzymes involved in metabolic pathways. For example, some exhibited selective COX-II inhibitory potential with IC50 values ranging from 0.011 μM to 0.200 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
